(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl

Catalog No.
S13163898
CAS No.
97338-01-7
M.F
C21H15Br2Cl
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-ch...

CAS Number

97338-01-7

Product Name

(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl

IUPAC Name

1-bromo-4-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene

Molecular Formula

C21H15Br2Cl

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13-

InChI Key

VWVOZAJMMXTKPT-BKUYFWCQSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Br

(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl is a complex organic compound featuring multiple halogen substituents and a biphenyl backbone. Its structure includes a propenyl group with bromine and chlorine substituents, which contribute to its potential biological activity. The presence of halogens typically enhances the lipophilicity and biological reactivity of organic compounds, making them of interest in medicinal chemistry.

Typical of organic compounds with double bonds and halogen substituents. Key reaction types include:

  • Electrophilic Addition Reactions: The double bond in the propenyl group can react with electrophiles, leading to the formation of more complex structures.
  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, altering the compound's properties and potential applications.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form new double bonds or cyclic structures.

These reactions are facilitated by the compound's functional groups and can be influenced by solvents, temperature, and catalysts.

  • Antitumor Activity: Many brominated compounds are known for their anticancer properties.
  • Antimicrobial Activity: Halogenated biphenyls can possess antibacterial or antifungal properties.
  • Hormonal Activity: Some biphenyl derivatives interact with hormonal pathways, potentially acting as endocrine disruptors.

Computer-aided prediction tools can provide insights into its possible biological activities based on its structure .

Synthesis of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl can be approached through several methods:

  • Cross-Coupling Reactions: Utilizing palladium or nickel catalysts to couple aryl halides with alkenes or alkynes.
  • Halogenation Reactions: Direct halogenation of biphenyl derivatives followed by selective substitution to introduce the propenyl group.
  • Grignard Reactions: Employing Grignard reagents to form carbon-carbon bonds that build up the biphenyl structure.

These methods allow for the introduction of various functional groups while maintaining control over stereochemistry.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or microbial infections.
  • Material Science: Its unique properties may be exploited in creating advanced materials or coatings.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pests.

Interaction studies are crucial for understanding how (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and modes of action against specific enzymes or receptors.
  • In Vitro Assays: To evaluate cytotoxicity and pharmacological effects on cell lines.
  • Structure-Activity Relationship Studies: To correlate structural features with biological activity, guiding further modifications for enhanced efficacy .

Several compounds share structural features with (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl. These include:

Compound NameStructural FeaturesBiological Activity
4-BromobiphenylBiphenyl with bromineAntimicrobial
2-BromobenzaldehydeBromine-substituted benzaldehydeAntitumor
3-ChlorobenzonitrileChlorine-substituted nitrileAntiviral

Uniqueness

The uniqueness of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl lies in its specific arrangement of halogens and the propenyl side chain, which may confer distinct biological activities compared to other similar compounds. The combination of multiple bromine atoms with a chlorine atom on a biphenyl framework is relatively rare and could lead to novel interactions within biological systems.

XLogP3

8

Exact Mass

461.92085 g/mol

Monoisotopic Mass

459.92290 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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